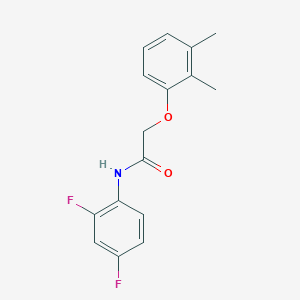
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide: is an organic compound that contains a bromine atom, a dimethylphenoxy group, and an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide typically involves the reaction of 4-bromo-3,5-dimethylphenol with cyclopentylamine and acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of the corresponding phenol.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of brominated phenoxy compounds on cellular processes. It can also serve as a ligand in the study of receptor-ligand interactions.
Medicine: The compound’s structure suggests it could be a candidate for drug development targeting specific enzymes or receptors.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism by which 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide exerts its effects is likely related to its interaction with specific molecular targets. The bromine atom and the acetamide group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-bromo-3,5-dimethylphenol: Shares the brominated phenol structure but lacks the acetamide and cyclopentyl groups.
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of the cyclopentyl group.
Uniqueness: The presence of the cyclopentyl group in 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide distinguishes it from other similar compounds. This structural feature may influence its chemical reactivity and biological activity, making it a unique candidate for specific applications.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-10-7-13(8-11(2)15(10)16)19-9-14(18)17-12-5-3-4-6-12/h7-8,12H,3-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVRSUQFAZRDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859492.png)



![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)

![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B5859561.png)
![1-Cyclohexyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5859571.png)
![N'-[(2-phenylbutanoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5859572.png)
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5859589.png)

